3,4-dimethoxy-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide 3,4-dimethoxy-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 850932-11-5
VCID: VC8299696
InChI: InChI=1S/C23H21N3O3/c1-15-11-12-26-20(13-15)24-21(16-7-5-4-6-8-16)22(26)25-23(27)17-9-10-18(28-2)19(14-17)29-3/h4-14H,1-3H3,(H,25,27)
SMILES: CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4
Molecular Formula: C23H21N3O3
Molecular Weight: 387.4 g/mol

3,4-dimethoxy-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

CAS No.: 850932-11-5

Cat. No.: VC8299696

Molecular Formula: C23H21N3O3

Molecular Weight: 387.4 g/mol

* For research use only. Not for human or veterinary use.

3,4-dimethoxy-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide - 850932-11-5

Specification

CAS No. 850932-11-5
Molecular Formula C23H21N3O3
Molecular Weight 387.4 g/mol
IUPAC Name 3,4-dimethoxy-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
Standard InChI InChI=1S/C23H21N3O3/c1-15-11-12-26-20(13-15)24-21(16-7-5-4-6-8-16)22(26)25-23(27)17-9-10-18(28-2)19(14-17)29-3/h4-14H,1-3H3,(H,25,27)
Standard InChI Key CXXCJWIFDZOFTL-UHFFFAOYSA-N
SMILES CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4
Canonical SMILES CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4

Introduction

Synthesis

The synthesis of similar benzamide derivatives typically involves multi-step organic reactions. While specific synthetic pathways for this compound are not directly available in the provided references, a plausible approach can be inferred:

  • Formation of the Imidazo[1,2-a]pyridine Core:

    • Cyclization reactions involving pyridine derivatives and imidazole precursors under acidic or catalytic conditions.

  • Introduction of Substituents:

    • The methyl group at position 7 can be introduced via alkylation reactions.

    • The phenyl group at position 2 may be added through Suzuki coupling or similar cross-coupling reactions.

  • Attachment of the Benzamide Moiety:

    • The benzamide group can be synthesized by reacting 3,4-dimethoxybenzoic acid with an amine precursor derived from the imidazo[1,2-a]pyridine core.

Pharmacological Relevance

Compounds containing imidazo[1,2-a]pyridine scaffolds have been extensively studied for their biological activities, including:

  • Anticancer Activity: Many derivatives exhibit cytotoxic effects against cancer cell lines by inducing apoptosis or inhibiting cell proliferation.

  • Anti-inflammatory Properties: Similar structures have shown inhibition of inflammatory pathways, such as COX or LOX enzymes.

  • Antimicrobial Activity: Some imidazo[1,2-a]pyridine compounds demonstrate antibacterial or antifungal properties.

Drug Development

The methoxy groups and benzamide moiety are known to enhance solubility and bioavailability in drug candidates. This makes such compounds attractive for further optimization in drug discovery programs targeting diseases like cancer, inflammation, or infections.

Research Findings and Studies

Although specific studies on this compound were not identified in the provided results, related compounds with similar scaffolds have been investigated:

  • Antimalarial Agents: Imidazo[1,2-a]pyridine derivatives have shown promise as antimalarial drugs by targeting enzymes like falcipain-2 .

  • VEGFR Inhibitors: Benzamide derivatives have been explored as inhibitors of vascular endothelial growth factor receptors (VEGFR), which are critical in angiogenesis and tumor growth .

  • Cytotoxicity Studies: Compounds with benzamide structures have demonstrated selective cytotoxicity against cancer cell lines like HCT-116 and HeLa .

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